4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile
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Overview
Description
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile is a chemical compound with the molecular formula C14H11ClFN3O and a molecular weight of 291.71 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, a fluoro group, and a pyrazolyl group attached to a benzonitrile core . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzonitrile and 1-methyl-1H-pyrazole.
Pyrazole Introduction: The pyrazole moiety is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Chemical Reactions Analysis
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can modulate various biochemical pathways, resulting in specific biological effects.
Comparison with Similar Compounds
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1-methyl-1H-pyrazol-5-YL)benzonitrile can be compared with similar compounds such as:
4-Chloro-6-cyclopropoxy-3-fluoro-2-(2-methylpyrazol-3-yl)benzonitrile: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
4-Chloro-6-cyclopropoxy-3-fluoro-2-(1H-pyrazol-5-yl)benzonitrile: This compound lacks the methyl group on the pyrazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H11ClFN3O |
---|---|
Molecular Weight |
291.71 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyloxy-3-fluoro-2-(2-methylpyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H11ClFN3O/c1-19-11(4-5-18-19)13-9(7-17)12(20-8-2-3-8)6-10(15)14(13)16/h4-6,8H,2-3H2,1H3 |
InChI Key |
CQSUJQQYKZFYOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C(=CC(=C2F)Cl)OC3CC3)C#N |
Origin of Product |
United States |
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